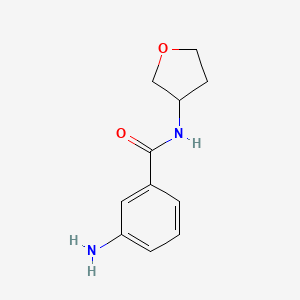![molecular formula C17H21FN4O2 B8334044 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol
Vue d'ensemble
Description
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorinated tetrahydrofuran moiety, and multiple amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluorinated tetrahydrofuran moiety: This step involves the fluorination of a tetrahydrofuran derivative, followed by its attachment to the pyrimidine ring.
Amination reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deaminated or defluorinated products.
Applications De Recherche Scientifique
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(4,5-Diamino-2-fluoro-3-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the tetrahydrofuran moiety.
2-[5-(4,5-Diamino-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the fluorine atom.
2-[5-(4-Amino-2-fluoro-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but has fewer amino groups.
Uniqueness
The uniqueness of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol lies in its combination of a fluorinated tetrahydrofuran moiety, multiple amino groups, and a pyrimidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C17H21FN4O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C17H21FN4O2/c1-17(2,23)16-21-7-9(8-22-16)10-6-11(19)15(20)13(14(10)18)12-4-3-5-24-12/h6-8,12,23H,3-5,19-20H2,1-2H3 |
Clé InChI |
ICAPVLXAHMQCHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)N)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methylthioimidazo[1,5-a]pyridine](/img/structure/B8333970.png)

![4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8333978.png)







![2-Bromo-1-[4-(hydroxymethyl)phenyl]ethanone](/img/structure/B8334054.png)



